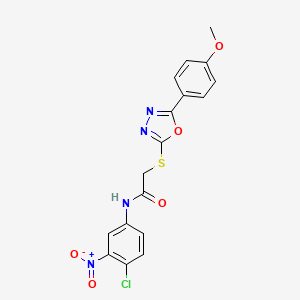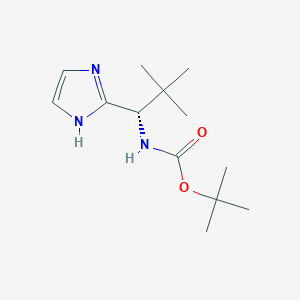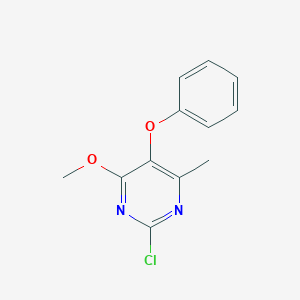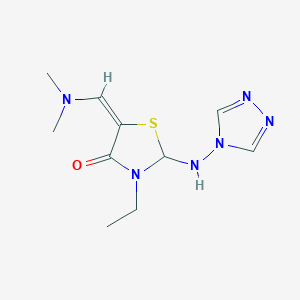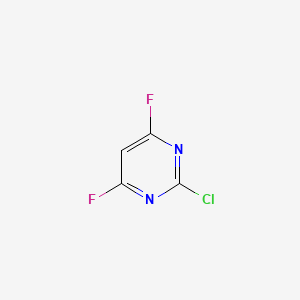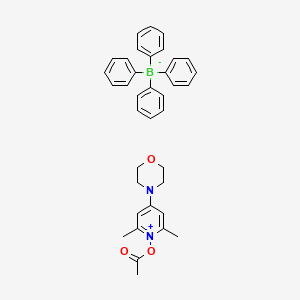
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound with the molecular formula C37H39BN2O3 and a molecular weight of 570.546 g/mol . It is known for its unique structure, which includes a morpholine ring and a pyridinium ion, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 2,6-dimethyl-4-morpholinopyridine with acetic anhydride in the presence of a base, followed by the addition of tetraphenylborate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反応の分析
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate has several applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism by which 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate exerts its effects involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the pyridinium ion can participate in various ionic interactions. These interactions can affect molecular pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar compounds to 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate include:
- 1-Acetoxy-2-methyl-4-morpholinopyridin-1-ium tetraphenylborate
- 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate
- 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate These compounds share structural similarities but differ in the position and number of methyl groups, which can influence their chemical properties and reactivity . The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical behavior and applications.
特性
CAS番号 |
308124-94-9 |
|---|---|
分子式 |
C37H39BN2O3 |
分子量 |
570.5 g/mol |
IUPAC名 |
(2,6-dimethyl-4-morpholin-4-ylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C13H19N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10-8-13(14-4-6-17-7-5-14)9-11(2)15(10)18-12(3)16/h1-20H;8-9H,4-7H2,1-3H3/q-1;+1 |
InChIキー |
QNERSZSJYZKCON-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=CC(=[N+]1OC(=O)C)C)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



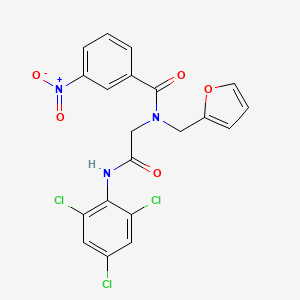
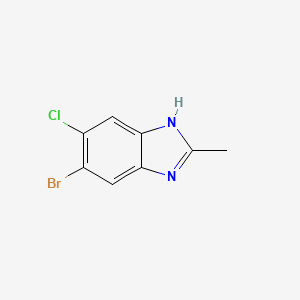
![4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)

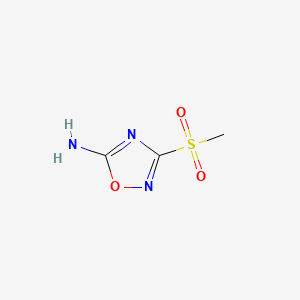
![N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B11770482.png)
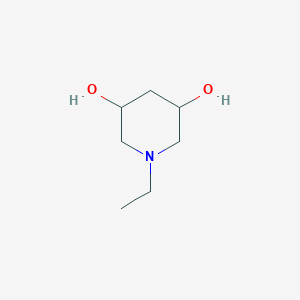
![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11770488.png)
